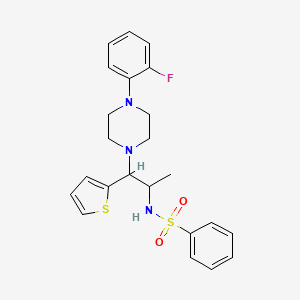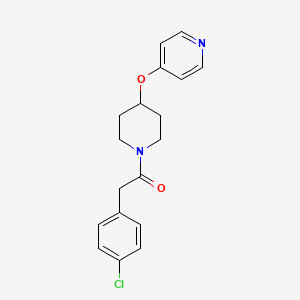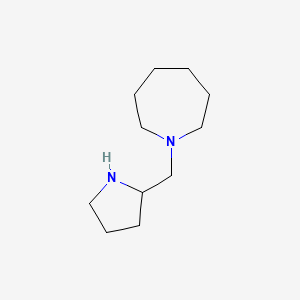
1-(Pyrrolidin-2-ylmethyl)azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(Pyrrolidin-2-ylmethyl)azepane” is a compound that contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds, including “1-(Pyrrolidin-2-ylmethyl)azepane”, can be achieved through two main synthetic strategies :Molecular Structure Analysis
The molecular structure of “1-(Pyrrolidin-2-ylmethyl)azepane” is characterized by a pyrrolidine ring . This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in “1-(Pyrrolidin-2-ylmethyl)azepane” can undergo various chemical reactions . The ring can be constructed from different cyclic or acyclic precursors or functionalized if it is preformed .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of Isoxazole-Annulated Compounds : Research has shown the preparation of pyrrolidines, piperidines, and azepanes, including structures like 1-(Pyrrolidin-2-ylmethyl)azepane, by intramolecular 1,3-dipolar cycloadditions of nitrones or nitrile oxides. This synthesis plays a significant role in the development of compounds with annulated isoxazole, isoxazoline, or isoxazolidine rings (Würdemann & Christoffers, 2014).
Functionalization in Organic Synthesis : A study reported on the alkylation of 1-tosyl-2-(trifluoromethyl)aziridin-2-yl anion with ω,ω'-dihaloalkanes, leading to ring-expanded 2-CF3-pyrrolidines, 2-CF3-piperidines, and 3-CF3-azepanes. This novel ring-expansion protocol demonstrates the versatility of 1-(Pyrrolidin-2-ylmethyl)azepane in synthesizing functionalized trifluoromethylated compounds (Dolfen et al., 2014).
Development of Fused 2-Benzazepine Derivatives : Research involving the conversion of acrylonitrile derivatives showed their mutual interconversion with 1-(pyrrolidin-1-yl)indane-2-carbonitriles. This study is pivotal in understanding the transformation pathways of 1-(Pyrrolidin-2-ylmethyl)azepane and its role in forming complex heterocyclic structures like hexahydro-1H-pyrrolo[1,2-b][2]benzazepine-11-carbonitriles (Gorulya et al., 2011).
Alkylation and Formation of Nitrogen-Containing Heterocyclic Systems : A recent study described the synthesis of alkaloids and nitrogen-containing compounds, including azepanes like 1-(Pyrrolidin-2-ylmethyl)azepane. The research highlights the method of forming new C-C bonds in the α position relative to the nitrogen atom, demonstrating the compound's role in creating diverse nitrogen-rich heterocycles (Renault et al., 2023).
Safety and Hazards
The safety data sheet for a similar compound, “®-1-(Pyrrolidin-2-ylmethyl)pyrrolidine”, indicates that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Orientations Futures
Propriétés
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)azepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2/c1-2-4-9-13(8-3-1)10-11-6-5-7-12-11/h11-12H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVAJTFQLOLODFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2CCCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidin-2-ylmethyl)azepane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Methyl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2741142.png)
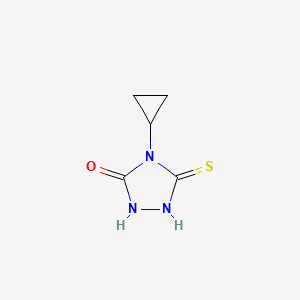
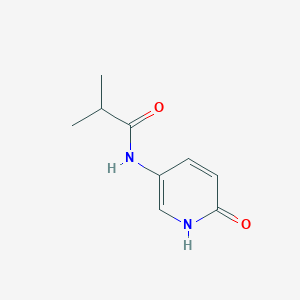
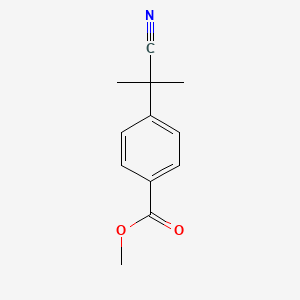
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-{3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2741149.png)
![tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl}carbamate hydrochloride](/img/no-structure.png)
![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-7-hydroxy-8-((2-methylpiperidin-1-yl)methyl)-4H-chromen-4-one](/img/structure/B2741152.png)
![4-Chloro-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-5-piperazino-3(2H)-pyridazinone](/img/structure/B2741153.png)
![2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2741154.png)
